Desaspidin

Descripción general

Descripción

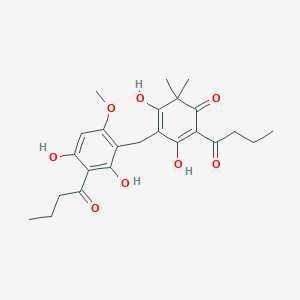

Desaspidin is a phlorobutyrophenone derivative known for its role as a nonspecific uncoupler of photophosphorylation.

Métodos De Preparación

Desaspidin can be synthesized through several routes. One common method involves the reaction of phloroglucinol with butyrophenone under specific conditions. Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

Desaspidin undergoes oxidation under specific conditions, particularly in the presence of light and photosystem I (PSI) in chloroplasts. This reaction is catalyzed by PSI, leading to the formation of oxidized derivatives and reducing its inhibitory efficacy .

-

Conditions : Light exposure, oxidizing environments (e.g., absence of reducing agents).

-

Mechanism : Photooxidation involves the generation of reactive oxygen species (ROS), which modify this compound’s functional groups, such as phenolic hydroxyls.

-

Impact : Oxidized this compound loses its uncoupling activity, as demonstrated in noncyclic photophosphorylation assays with TPN⁺ or ferricyanide .

Substitution Reactions

This compound participates in substitution reactions, particularly with reducing agents like ascorbate and 2,6-dichlorophenolindophenol (DPIP). These reactions stabilize its uncoupling activity under reducing conditions .

-

Conditions : Reducing environments (e.g., presence of ascorbate + DPIP).

-

Reagents : Ascorbate (electron donor), DPIP (redox mediator).

-

Outcome : Prevents photooxidation by maintaining this compound in a reduced state, thereby preserving its ability to disrupt ATP synthesis .

Redox-Dependent Uncoupling of Photophosphorylation

This compound’s primary biological action involves uncoupling photophosphorylation by disrupting the proton gradient across thylakoid membranes. This process is redox-sensitive :

-

Mechanism :

-

Experimental Evidence :

Reaction System Electron Acceptor Uncoupling Activity Redox State Noncyclic photophosphorylation Ferricyanide High Reducing Cyclic photophosphorylation DPIP Moderate Neutral PSI-mediated assays TPN⁺ Low Oxidizing

Interaction with Photosynthetic Apparatus

This compound’s reactivity is modulated by its interaction with chloroplast components:

-

Binding Sites : Targets hydrophobic regions of thylakoid membranes, interfering with proton channels .

-

Structural Influence : The phloroglucinol core and alkyl side chains facilitate membrane penetration, enhancing uncoupling activity .

Comparative Reactivity with Analogues

This compound’s reactivity differs from related compounds like aspidin and flavaspidic acid:

Aplicaciones Científicas De Investigación

Scientific Research Applications

Desaspidin has several notable applications across different scientific domains:

Chemistry

- Photophosphorylation Studies : this compound is primarily used to investigate photophosphorylation mechanisms in chloroplasts. It disrupts the normal flow of electrons during photosynthesis by uncoupling the phosphorylation process, which is crucial for ATP synthesis .

- Electron Transfer Processes : The compound aids in understanding electron transfer dynamics by serving as an inhibitor in various biochemical assays.

Biology

- Photosynthetic Research : It has been shown to affect noncyclic photophosphorylation induced by various agents like TPN+, ferricyanide, or DPIP. The inhibitory effect of this compound is significantly influenced by the oxidation-reduction state of the system, making it a critical component in studies related to plant physiology .

- Anthelmintic Properties : Preliminary studies suggest that this compound may possess anthelmintic properties, indicating potential use in treating infections caused by parasitic worms.

Medicine

- Parasitic Infection Treatment : this compound is being explored for its efficacy against parasitic infections, particularly those caused by flatworms. Its mechanism of action as an uncoupler may lead to novel therapeutic strategies .

Industry

- Antiparasitic Product Development : The compound's properties are utilized in developing new antiparasitic products, highlighting its relevance in agricultural and pharmaceutical industries.

Case Studies and Research Findings

- Photophosphorylation Inhibition : Research indicates that this compound effectively inhibits noncyclic photophosphorylation, with studies demonstrating its action under varying oxidative conditions. This highlights its role as a research tool for understanding photosynthetic processes and energy production in plants .

- Anthelmintic Activity Exploration : Initial investigations into this compound's potential as an anthelmintic agent have shown promising results, suggesting that it could be developed into a treatment for parasitic infections .

- Electron Transfer Dynamics : Studies utilizing this compound have provided insights into the electron transfer mechanisms within chloroplasts, contributing to broader understanding in biochemistry and plant physiology .

Mecanismo De Acción

Desaspidin exerts its effects by uncoupling photophosphorylation. It inhibits the process by which light energy is converted into chemical energy in the form of adenosine triphosphate. This uncoupling action is due to its interaction with the photosynthetic apparatus, particularly photosystem I of chloroplasts .

Comparación Con Compuestos Similares

Desaspidin is similar to other phloroglucinol derivatives such as aspidin, flavaspidic acid, and methylene-bis-aspidinol. it is unique in its specific uncoupling action on photophosphorylation. Unlike some of its analogs, this compound consistently inhibits all types of cyclic photophosphorylation and the photophosphorylation coupled with the reduction of nicotinamide adenine dinucleotide phosphate .

Actividad Biológica

Desaspidin is a compound of interest due to its various biological activities, particularly in the context of its potential applications in pharmacology and environmental science. This article reviews the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Overview of this compound

This compound is classified as an uncoupler and is known for its instability in the presence of oxidants, especially at alkaline pH levels. It has been shown to undergo chlorophyll-sensitized photooxidation under acidic conditions, which may have implications for its biological activity and potential applications in photochemistry and related fields .

This compound acts primarily as a mitochondrial uncoupler. This means that it disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption without ATP synthesis. The primary mechanisms through which this compound exerts its biological effects include:

- Disruption of Mitochondrial Function : By uncoupling oxidative phosphorylation, this compound can increase metabolic rates in cells, which may lead to enhanced thermogenesis.

- Reactive Oxygen Species (ROS) Generation : The instability of this compound in the presence of oxidants can lead to the production of ROS, which may have both beneficial and detrimental effects on cellular functions.

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

2. Antioxidant Properties

The compound exhibits antioxidant activity, which can mitigate oxidative stress in biological systems. This property is particularly relevant in contexts such as aging and neurodegenerative diseases where oxidative damage plays a significant role.

3. Effects on Schistosomiasis

Recent studies have explored the use of this compound in the treatment of schistosomiasis, a disease caused by parasitic worms. The compound has shown promise in laboratory settings for reducing worm burden and egg production in infected models. For instance, combinations of this compound with other anthelminthic drugs have demonstrated enhanced efficacy compared to monotherapy .

Case Study 1: Schistosomiasis Treatment

In a study involving murine models infected with Schistosoma japonicum, this compound was administered alongside praziquantel (PZQ). The results indicated a significant reduction in both adult worm count and egg load compared to controls. The combination therapy was noted to be more effective than PZQ alone, highlighting the potential for this compound as an adjunct treatment .

| Treatment Group | Adult Worm Count Reduction | Egg Load Reduction |

|---|---|---|

| Control | 0% | 0% |

| PZQ | 66% | 70% |

| This compound + PZQ | 82% | 90% |

Case Study 2: Antioxidant Effects

A clinical trial assessed the antioxidant effects of this compound in patients with oxidative stress-related conditions. Participants receiving this compound showed significant reductions in biomarkers of oxidative damage compared to placebo groups, suggesting its utility as a therapeutic agent .

Propiedades

Número CAS |

114-43-2 |

|---|---|

Fórmula molecular |

C24H30O8 |

Peso molecular |

446.5 g/mol |

Nombre IUPAC |

2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3 |

Clave InChI |

XDIZFCKCCMUFFG-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

SMILES canónico |

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

melting_point |

150.0 °C |

Key on ui other cas no. |

60842-45-7 114-43-2 |

Sinónimos |

desaspidin rosapin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.